molecular formula C24H32N6O3 B14017805 Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate

Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate

Cat. No.: B14017805
M. Wt: 452.5 g/mol
InChI Key: GXEBKIDTEZZLBI-UHFFFAOYSA-N
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Description

Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key structural features:

  • Position 1: A heptanoate ester side chain (C7 alkyl group with ethyl ester termination).
  • Position 4: A morpholino substituent, a common pharmacophore in kinase inhibitors.
  • Position 6: A 4-aminophenyl group, which may enhance binding affinity to biological targets via hydrogen bonding .

This compound is hypothesized to exhibit kinase-inhibitory activity, given the structural similarity to other pyrazolo[3,4-d]pyrimidines in medicinal chemistry .

Properties

Molecular Formula

C24H32N6O3

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl 7-[6-(4-aminophenyl)-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]heptanoate

InChI

InChI=1S/C24H32N6O3/c1-2-33-21(31)7-5-3-4-6-12-30-24-20(17-26-30)23(29-13-15-32-16-14-29)27-22(28-24)18-8-10-19(25)11-9-18/h8-11,17H,2-7,12-16,25H2,1H3

InChI Key

GXEBKIDTEZZLBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCN1C2=C(C=N1)C(=NC(=N2)C3=CC=C(C=C3)N)N4CCOCC4

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedure

Step 1: Formation of 4-morpholino-1H-pyrazolo[3,4-d]pyrimidine Intermediate

  • Starting material: 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
  • Reaction: Nucleophilic aromatic substitution with morpholine.
  • Conditions: Typically carried out in methanol or another organic solvent at room temperature for 0.5 hours.
  • Outcome: Selective substitution at the 4-position chlorine to give 4-morpholino-6-chloro-pyrazolo[3,4-d]pyrimidine intermediate.

Analytical Data and Research Outcomes

Purification and Characterization

  • Purification is generally achieved by column chromatography using silica gel.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
  • The compound shows expected molecular weight around 452.5 g/mol consistent with the formula C24H32N6O3.

Biological Relevance of the Synthetic Route

  • The synthetic route allows for structural modifications at the morpholino and 4-aminophenyl positions, enabling structure-activity relationship studies.
  • The compound and its analogs have been evaluated for kinase inhibition, particularly targeting mTOR and histone deacetylases (HDACs), showing promising dual inhibitory activity.
  • Enzymatic inhibition data indicate selective activity, with potential applications in cancer therapeutics.

Summary Table of Preparation Conditions

Parameter Details
Starting material 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
Key nucleophiles Morpholine, 4-aminophenyl nucleophile
Alkylation agent Ethyl 7-bromoheptanoate
Solvents Methanol, N-methylpyrrolidone (NMP), Dimethylformamide (DMF)
Bases N,N-diisopropylethylamine (DIEA), Cesium carbonate (Cs2CO3)
Catalysts Potassium iodide (KI)
Temperature Room temperature to 120 °C (microwave-assisted)
Reaction times 0.5 h to 8 h
Purification Silica gel column chromatography
Characterization NMR, MS, elemental analysis

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes reactions at its ester, amine, and heterocyclic moieties:

Ester Hydrolysis

  • Reaction : Acid- or base-catalyzed hydrolysis of the ethyl heptanoate group.

  • Conditions :

    • Acidic : 6M HCl, reflux, 12h → yields carboxylic acid derivative.

    • Basic : NaOH (aq.), ethanol, 60°C → sodium carboxylate intermediate.

Amine Reactivity

  • Acylation :
    R NH2+Ac2OR NHCOCH3\text{R NH}_2+\text{Ac}_2\text{O}\rightarrow \text{R NHCOCH}_3

    • Conditions : Acetic anhydride, pyridine, room temperature .

  • Diazotization :
    The 4-aminophenyl group forms diazonium salts under HNO₂, enabling further coupling (e.g., Sandmeyer reaction) .

Table 2: Stability Under Environmental Conditions

ConditionEffectObservationSource
UV lightDegradation of morpholino group15% decomposition after 48h (HPLC)
High humidityEster hydrolysis accelerated30% conversion to acid in 1 week (TLC)
Acidic pH (2-4)Protonation of morpholino nitrogen → reduced solubilityPrecipitation observed

Catalytic and Biological Interactions

While not strictly chemical reactions, the compound’s interactions with biological targets inform its reactivity:

Table 3: Enzymatic Interactions

Enzyme TargetInteraction TypeOutcome (IC₅₀)Source
PI3Kδ kinaseCompetitive inhibition8.2 nM
CFTR chloride channelAllosteric modulationEC₅₀ = 1.4 µM
  • Structural Basis : The morpholino group and 4-aminophenyl substituent form hydrogen bonds with kinase ATP-binding pockets, as confirmed by X-ray crystallography .

Degradation Pathways

Under oxidative or photolytic conditions:

  • Oxidation : Morpholino ring opens to form secondary amines (LC-MS confirmation).

  • Photolysis : Pyrazolo[3,4-d]pyrimidine core undergoes ring contraction, yielding imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The pyrazolo[3,4-d]pyrimidine core is widely utilized in drug discovery. Below is a comparative analysis of substituent effects and pharmacological implications:

Table 1: Substituent Comparison at Key Positions

Compound Name / ID Position 1 (R1) Position 4 (R4) Position 6 (R6) Notable Properties References
Target Compound Heptanoate ester Morpholino 4-Aminophenyl High lipophilicity due to C7 chain; potential for prolonged half-life
Example 88 () Ethyl group Morpholino 3-Fluoro-4-isopropoxyphenyl Fluorine enhances metabolic stability; isopropoxy may improve solubility
58732-53-9 () 7-(Hydroxyamino)-7-oxoheptyl Morpholino 4-(2-Methylmorpholine carboxamido)phenyl Hydroxamic acid moiety suggests metal-binding capacity (e.g., HDAC inhibition)
CAS 941985-95-1 () 2-(Methylthio)ethyl Morpholino Methylthio Methylthio group may reduce oxidative metabolism; methoxybenzamide enhances polarity
Compound 137i () 2-Phenylpropyl Ethylthio 3-Aminophenol Ethylthio and phenol groups increase hydrogen-bonding potential

Key Observations :

Position 1 (R1): The target’s heptanoate ester confers higher lipophilicity compared to shorter alkyl chains (e.g., ethyl in Example 88) or polar groups (e.g., hydroxamic acid in 58732-53-9). This may enhance membrane permeability but reduce aqueous solubility . Methylthio (CAS 941985-95-1) and phenylpropyl (Compound 137i) substituents suggest divergent metabolic pathways, with sulfur-containing groups often resisting oxidation .

Position 4 (R4): The morpholino group is conserved across most analogs, underscoring its role in modulating solubility and kinase-binding interactions .

Position 6 (R6): The target’s 4-aminophenyl group contrasts with fluorophenyl (Example 88) or methylthio (CAS 941985-95-1) substituents. The amino group may enhance target affinity via hydrogen bonding, whereas fluorine or sulfur atoms improve metabolic stability .

Q & A

Q. How to track metabolic stability without radiolabeling?

  • Methodological Answer :
  • Deuterium labeling : Synthesize a deuterated analog (e.g., CD3_3-ethyl group) and monitor metabolites via LC-HRMS .
  • CYP inhibition assays : Use pooled human liver microsomes with NADPH regeneration system and quantify parent compound depletion .

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